![molecular formula C9H10O3S B2708257 4-[(2-Hydroxyethyl)thio]benzoic acid CAS No. 7184-99-8](/img/structure/B2708257.png)

4-[(2-Hydroxyethyl)thio]benzoic acid

描述

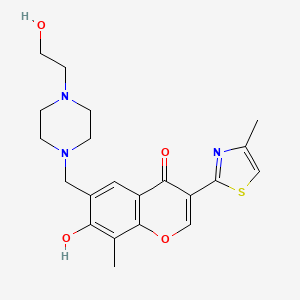

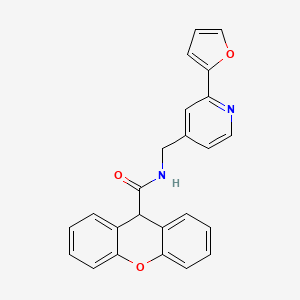

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a chemical compound with the CAS Number: 7184-99-8 . It has a molecular weight of 198.24 and its IUPAC name is 4-[(2-hydroxyethyl)sulfanyl]benzoic acid . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of “4-[(2-Hydroxyethyl)thio]benzoic acid” involves the reaction of 4-mercaptobenzoic acid with chloroethanol in the presence of potassium hydroxide . The reaction mixture is refluxed for 4 hours, after which the excess methanol is evaporated and the mixture is quenched in dilute hydrochloric acid . The product is then filtered and dried to yield the desired compound .Molecular Structure Analysis

The molecular formula of “4-[(2-Hydroxyethyl)thio]benzoic acid” is C9H10O3S . The InChI Code is 1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a solid at room temperature . It has a molecular weight of 198.24 . .科学研究应用

Use in Chemistry

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a chemical compound with the CAS Number: 7184-99-8 and Linear Formula: C9 H10 O3 S . It is typically stored at room temperature and is available in solid form . This compound is often used in various chemical reactions due to its unique properties .

Use in Coatings

This compound has been used in the development of new reactive coalescing agents (RCAs) for waterborne coatings . The unique characteristics of water-based hydroxyethyl sulfone (HES)-vinyl sulfone (VS) dynamic equilibrium are exploited in the design of these RCAs . These HES based RCAs are found to be effective towards film formation as evidenced by minimum film formation temperature (MFFT) studies . The reactivity of HES analogues towards latex polymer is found to be promoted during the film formation without use of any other external triggers like heat or light .

安全和危害

The compound is classified as dangerous, with hazard statements indicating it can cause harm if swallowed, cause serious eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

属性

IUPAC Name |

4-(2-hydroxyethylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWAITMVPVIPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)thio]benzoic acid | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)